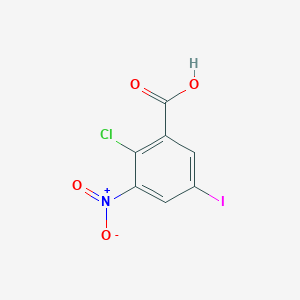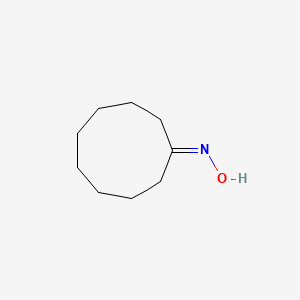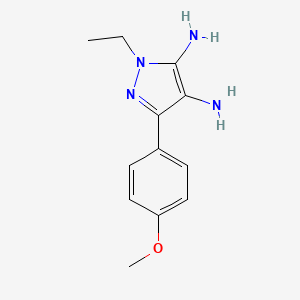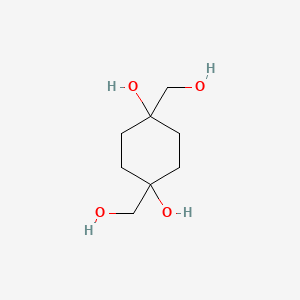![molecular formula C23H31Cl2N3OS B14005133 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine CAS No. 5431-01-6](/img/structure/B14005133.png)
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group, a diethylaminoethylsulfanyl group, and a methoxy group attached to an acridine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the diethylaminoethylsulfanyl group: This step involves nucleophilic substitution reactions using diethylaminoethylthiol and appropriate leaving groups.
Methoxylation: Introduction of the methoxy group using methanol and acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to alterations in their function. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Known for its use in agricultural applications as a herbicide.
6-chloro-2-methoxyacridine: Shares the acridine core and methoxy group but lacks the diethylaminoethylsulfanyl group.
Uniqueness
6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine is unique due to the presence of the diethylaminoethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5431-01-6 |
|---|---|
Molecular Formula |
C23H31Cl2N3OS |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-chloro-N-[3-[2-(diethylamino)ethylsulfanyl]propyl]-2-methoxyacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C23H30ClN3OS.ClH/c1-4-27(5-2)12-14-29-13-6-11-25-23-19-9-7-17(24)15-22(19)26-21-10-8-18(28-3)16-20(21)23;/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,26);1H |
InChI Key |
AKDHXQZNQGPYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)


